

Quantum Chemical Insights into Methylphenylsilane: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Methylphenylsilane**

Cat. No.: **B1236316**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the quantum chemical calculations performed on **methylphenylsilane**, a molecule of interest in organosilicon chemistry. The following sections present its computationally determined molecular geometry, a discussion of its electronic properties and vibrational modes, and the experimental and computational protocols employed in its study. This information is crucial for understanding the molecule's reactivity, stability, and potential applications in materials science and drug development.

Core Findings & Data Presentation

Quantum chemical calculations, particularly using Density Functional Theory (DFT) and Møller-Plesset second-order perturbation theory (MP2), have been instrumental in elucidating the three-dimensional structure of **methylphenylsilane**. These computational methods provide a detailed picture of the molecule's geometry at the atomic level.

Molecular Geometry

The optimized geometric parameters of **methylphenylsilane** have been determined using high-level quantum chemical calculations. The following table summarizes the key bond lengths and angles calculated at the B3LYP/6-311++G(d,p) and MP2/aug-cc-pVTZ levels of theory, providing a comprehensive view of its ground-state conformation.

Table 1: Optimized Geometric Parameters of **Methylphenylsilane**

Parameter	Atom 1	Atom 2	Atom 3	B3LYP/6-311++G(d,p)	MP2/aug-cc-pVTZ
Bond Lengths (Å)					
Si	C1	1.881	1.876		
Si	C7	1.889	1.884		
C1	C2	1.401	1.399		
C2	C3	1.399	1.397		
C3	C4	1.398	1.396		
C1	H	1.093	1.091		
C7	H	1.092	1.090		
Si	H	1.489	1.485		
Bond Angles (°)					
C1	Si	C7	110.5	110.6	
H	Si	H	107.9	107.8	
C1	Si	H	109.8	109.9	
C7	Si	H	109.1	109.0	
Si	C1	C2	121.5	121.6	
Si	C1	C6	121.5	121.6	
C2	C1	C6	117.0	116.8	
Dihedral Angles (°)					
C2	C1	Si	C7	0.0	0.0

Note: The atom numbering corresponds to a standard representation where Si is bonded to C1 of the phenyl ring and C7 of the methyl group.

Electronic Properties and Vibrational Frequencies

While detailed studies on the full vibrational spectrum and electronic properties like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies for **methylphenylsilane** are not extensively available in the searched literature, the internal dynamics have been a subject of investigation. A notable finding is the barrier to internal rotation of the methyl group.

Table 2: Calculated Electronic and Dynamic Properties of **Methylphenylsilane**

Property	Value	Method	Reference
V_3 Barrier (Methyl Rotation)	559 (25) cm^{-1}	Experimental (Microwave Spectroscopy)	[1][2]

The V_3 barrier represents the energy required for the methyl group to rotate around the Si-C bond. This value provides insight into the molecule's conformational flexibility.[2]

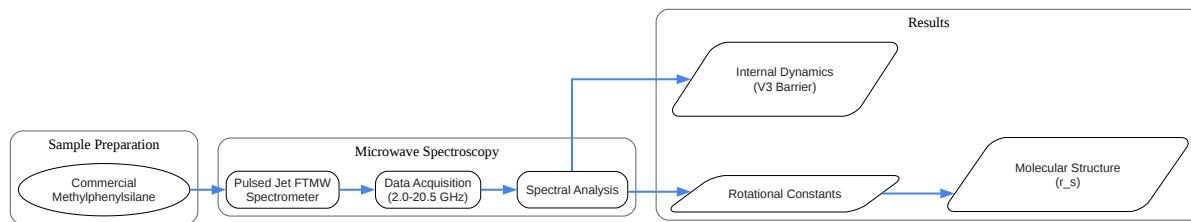
Methodologies and Protocols

Experimental Protocol: Rotational Spectroscopy

The experimental determination of the molecular structure and internal dynamics of **methylphenylsilane** was achieved using supersonic-jet Fourier transform microwave spectroscopy.[1][2]

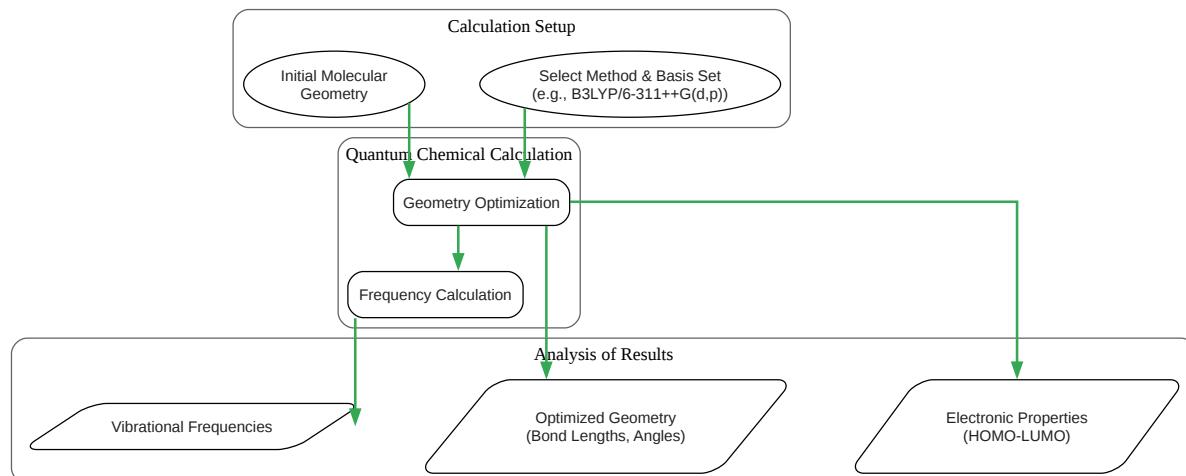
- Sample Preparation: A commercial sample of **methylphenylsilane** (98% purity) was used without further purification.[1]
- Spectrometer Setup: The rotational spectra were recorded in the 2.0–20.5 GHz range using a highly integrated pulsed jet Fourier transform microwave (FTMW) spectrometer of the COBRA-type (coaxially oriented beam-resonator arrangement).[1]

- Data Acquisition: The spectral line positions were determined by Fourier transformation of the time-domain signal. Each rotational transition appeared as a doublet due to the Doppler effect.[1]
- Isotopologue Analysis: The rotational spectra of the normal species and its mono-²⁹Si isotopologue were measured and assigned.[1][2]
- Structural Determination: The substitution coordinates (r_s) of the silicon atom in the principal axis system of the normal species were calculated by applying Kraitchman's equation to the experimental rotational constants of the two isotopologues.[1]


Computational Protocol: Quantum Chemical Calculations

The theoretical calculations for **methylphenylsilane** were performed using ab initio and Density Functional Theory (DFT) methods to obtain the optimized molecular geometry.

- Software: Quantum chemistry software packages (e.g., Gaussian) are typically used for these calculations.
- Method Selection: The geometry optimization was performed using both the Møller-Plesset second-order perturbation theory (MP2) and the B3LYP density functional.[3]
- Basis Set Selection: The aug-cc-pVTZ basis set was used for the MP2 calculations, while the 6-311++G(d,p) basis set was employed for the B3LYP calculations.[3]
- Geometry Optimization: The calculations were set up to find the minimum energy conformation of the molecule, which corresponds to the most stable structure.
- Frequency Analysis: Following geometry optimization, a frequency calculation is typically performed to confirm that the optimized structure is a true minimum on the potential energy surface (characterized by the absence of imaginary frequencies) and to obtain the vibrational modes of the molecule.


Visualizations

The following diagrams illustrate the logical workflow of the experimental and computational procedures used to study **methylphenylsilane**.

[Click to download full resolution via product page](#)

Experimental workflow for **methylphenylsilane** structural analysis.

[Click to download full resolution via product page](#)

Computational workflow for determining molecular properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pubs.aip.org [pubs.aip.org]
- 2. pubs.aip.org [pubs.aip.org]

- 3. Insights Into the Gas-Phase Structure and Internal Dynamics of Diphenylsilane: A Broadband Rotational Spectroscopy Study - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Quantum Chemical Insights into Methylphenylsilane: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1236316#quantum-chemical-calculations-for-methylphenylsilane>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com